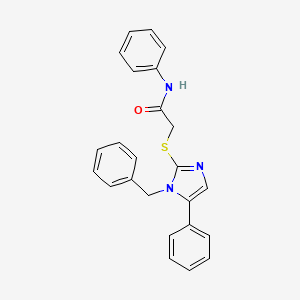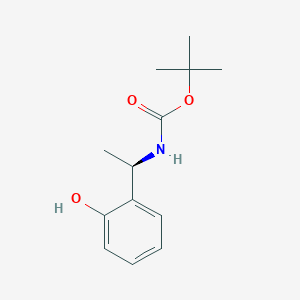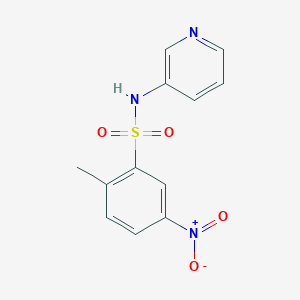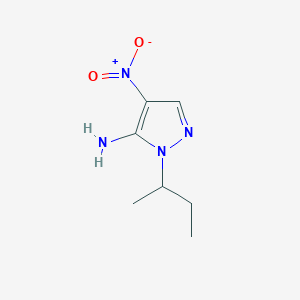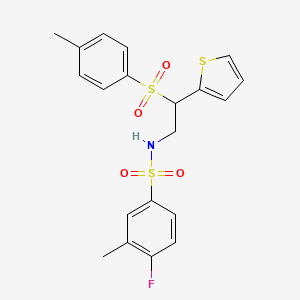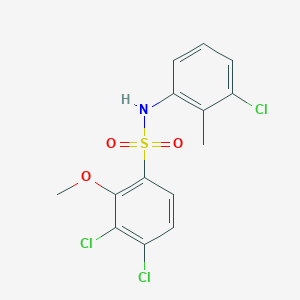
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCMPS is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in a variety of physiological processes.
科学的研究の応用
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its potential use as a tool in scientific research. One of the primary applications of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This reaction is important in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound can be used to study the role of this enzyme in various physiological processes.
作用機序
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide acts as a competitive inhibitor of carbonic anhydrase. Specifically, this compound binds to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the rate of the carbonic anhydrase-catalyzed reaction.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound has a number of biochemical and physiological effects. For example, this compound has been shown to decrease the rate of carbon dioxide hydration in red blood cells, which can lead to a decrease in the rate of oxygen delivery to tissues. This compound has also been shown to decrease the rate of acid secretion in the stomach, which can be useful in the treatment of conditions such as peptic ulcers.
実験室実験の利点と制限
One of the primary advantages of using 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound, which can help to reduce the risk of non-specific effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool in the study of other enzymes that are structurally similar to carbonic anhydrase. Finally, there is potential for the use of this compound in the development of new therapeutics for conditions such as peptic ulcers and glaucoma.
合成法
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-nitrobenzenesulfonamide with 3-chloro-2-methylphenyl magnesium bromide, followed by the reaction of the resulting intermediate with 3,4-dichlorobenzene. Alternatively, this compound can be synthesized using the reaction of 2-methoxy-4-nitrobenzenesulfonamide with 3,4-dichloroaniline in the presence of a base.
特性
IUPAC Name |
3,4-dichloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-9(15)4-3-5-11(8)18-22(19,20)12-7-6-10(16)13(17)14(12)21-2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUWHZTXFSPDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



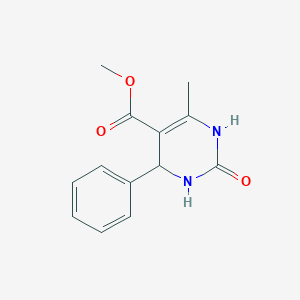
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
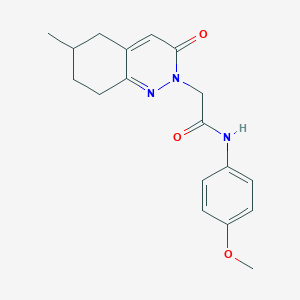
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
